Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is a compound known for its versatile properties and extensive applications in scientific research. The compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride involves the reaction of methyl acrylate with trifluoromethoxylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, at a temperature range of 0-5°C to ensure the proper formation of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where methyl acrylate and trifluoromethoxylamine are combined with a catalyst to expedite the reaction. The use of continuous flow reactors is also prevalent, allowing for the constant production of the compound with enhanced efficiency and reduced production time.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding acids or aldehydes, depending on the oxidizing agent used.
Reduction: : It can be reduced to form alcohol derivatives.
Substitution: : This compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or hydroxide ions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
From oxidation, the compound forms trifluoromethoxy-containing acids or aldehydes. Reduction reactions yield trifluoromethoxy alcohols, while substitution reactions result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is used as a precursor in the synthesis of more complex organic compounds. Its unique functional groups make it a valuable building block in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential effects on enzymatic reactions and protein interactions. The trifluoromethoxy group often imparts stability and bioavailability to molecules, making it a subject of interest in enzyme inhibitor design.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their effects on neurological pathways and potential use in treating various neurological disorders.
Industry
Industrially, this compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties enhance the efficacy and stability of the final products.
Mechanism of Action
The mechanism by which Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to bind to these targets, influencing various biochemical pathways. This interaction often results in the modulation of enzymatic activity or receptor signaling, leading to the compound's observed effects.
Comparison with Similar Compounds
Similar compounds include other trifluoromethoxy-containing amino acid derivatives, such as Methyl (2S)-2-amino-3-(trifluoromethoxy)butanoate;hydrochloride and Methyl (2S)-2-amino-3-(trifluoromethoxy)pentanoate;hydrochloride. Compared to these compounds, Methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride is unique in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and wide range of applications. From its synthesis and reaction analysis to its applications in research and industry, this compound continues to be a valuable tool in advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRQYXCFKBQNL-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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